4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate

Lipophilicity Physicochemical property Ester analog comparison

4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate (CAS 87848-03-1) is a tetra-chlorinated pyrimidine-5-carboxylate ester bearing a para-chlorophenyl ester moiety and three chlorine substituents at the 2-, 4-, and 6-positions of the pyrimidine ring. Its molecular formula is C₁₁H₄Cl₄N₂O₂ (MW 337.97 g/mol) with a calculated LogP of approximately 4.31 and a polar surface area (PSA) of 52.08 Ų, indicating substantial lipophilicity that governs its solubility, permeability, and partitioning behavior in both synthetic and biological systems.

Molecular Formula C11H4Cl4N2O2
Molecular Weight 338.0 g/mol
CAS No. 87848-03-1
Cat. No. B12926354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate
CAS87848-03-1
Molecular FormulaC11H4Cl4N2O2
Molecular Weight338.0 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC(=O)C2=C(N=C(N=C2Cl)Cl)Cl)Cl
InChIInChI=1S/C11H4Cl4N2O2/c12-5-1-3-6(4-2-5)19-10(18)7-8(13)16-11(15)17-9(7)14/h1-4H
InChIKeyXIBVGIBTKHACHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate (CAS 87848-03-1) — Procurement-Relevant Identity, Physicochemical Profile, and Class Positioning


4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate (CAS 87848-03-1) is a tetra-chlorinated pyrimidine-5-carboxylate ester bearing a para-chlorophenyl ester moiety and three chlorine substituents at the 2-, 4-, and 6-positions of the pyrimidine ring . Its molecular formula is C₁₁H₄Cl₄N₂O₂ (MW 337.97 g/mol) with a calculated LogP of approximately 4.31 and a polar surface area (PSA) of 52.08 Ų, indicating substantial lipophilicity that governs its solubility, permeability, and partitioning behavior in both synthetic and biological systems . Commercially, it is supplied as an aryl-class research intermediate at a standard purity of ≥97%, with batch-specific QC documentation (NMR, HPLC, GC) available . The combination of four chlorine atoms — three on the electron-deficient pyrimidine core and one on the ester phenyl ring — generates a distinctive electrophilic substitution profile and differentiated leaving-group hierarchy that is not replicated by mono-, di-, or differently halogenated analogs, making this compound a specific synthetic building block for sequential nucleophilic aromatic substitution (SNAr) and cross-coupling cascades .

Why 4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate Cannot Be Casually Replaced by a Generic Pyrimidine-5-carboxylate Analog


The ester moiety of pyrimidine-5-carboxylates is not a passive spectator group; it controls reactivity, stability, and downstream synthetic utility. In 4-chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate, the electron-withdrawing 4-chlorophenyl ester serves a dual role: it activates the carbonyl toward nucleophilic attack while simultaneously providing a differentiated leaving group whose displacement can be orthogonally controlled relative to the three ring chlorines . Generic substitution with a methyl, ethyl, or unsubstituted phenyl ester alters the electrophilicity of the carboxylate carbon, changes the steric environment around the pyrimidine ring, and eliminates the para-chloro substituent as a synthetic handle. Furthermore, the tetra-chlorinated architecture establishes a graded electrophilic reactivity hierarchy — the ester carbonyl, the 4- and 6-position ring chlorines, and the 2-position chlorine each exhibit distinct activation barriers in SNAr reactions — that is fundamentally altered when the number, position, or identity of halogen substituents is changed . Procurement of an analog with different ester or ring halogenation can therefore lead to divergent reaction kinetics, altered regioselectivity in sequential substitutions, and incompatibility with established synthetic protocols that have been optimized for this specific substitution pattern [1].

Quantitative Evidence Matrix: 4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate vs. Closest Analogs


Para-Chlorophenyl vs. Unsubstituted Phenyl Ester: LogP Differential and Its Impact on Lipophilicity-Driven Selection

The para-chlorophenyl ester confers significantly higher calculated lipophilicity compared to an unsubstituted phenyl ester analog. For 4-chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate, the computed LogP is approximately 4.31 . Removing the para-chloro substituent to yield the hypothetical phenyl 2,4,6-trichloropyrimidine-5-carboxylate would reduce the cLogP, given that each aromatic chlorine typically contributes +0.7 to +0.9 LogP units in standard fragment-based calculations. This LogP differential translates into quantifiably different predicted membrane permeability and organic/aqueous partitioning behavior, which is a critical parameter when the ester is employed as a prodrug precursor, a permeability probe, or a lipophilic affinity handle.

Lipophilicity Physicochemical property Ester analog comparison Medicinal chemistry

2,4,6-Trichloropyrimidine Core vs. 2,4-Dichloropyrimidine Core: Differential Leaving-Group Count for Sequential SNAr

The presence of three chlorine leaving groups on the pyrimidine ring (positions 2, 4, and 6) enables a three-step sequential SNAr functionalization strategy. In contrast, a 2,4-dichloropyrimidine-5-carboxylate analog offers only two reactive positions, limiting the maximum number of sequential substitution steps to two before requiring alternative activation . Under standard SNAr conditions, the reactivity order on 2,4,6-trichloropyrimidine is well-established: the 4- and 6-positions react first (activated by the adjacent ring nitrogen and the electron-withdrawing 5-carboxylate), followed by the less activated 2-position. This predictable gradient is exploited in patents describing the stepwise construction of trisubstituted pyrimidines from trichloropyrimidine precursors [1].

Nucleophilic aromatic substitution Sequential functionalization Synthetic intermediate Heterocyclic chemistry

4-Chlorophenyl Ester vs. 2,4,6-Trichlorophenyl Ester: Avoiding Excessive Electrophilicity That Compromises Chemoselectivity

A structurally conceivable analog, 2,4,6-trichlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate, would carry six chlorine atoms and a substantially more electron-deficient ester phenyl ring. The 2,4,6-trichlorophenyl ester is a well-known 'active ester' used when enhanced electrophilicity is desired for amidation or transesterification. However, in the context of the already highly activated trichloropyrimidine core, adding a trichlorophenyl ester risks competitive ester displacement during reactions directed at ring chlorines, leading to product mixtures and reduced regiochemical fidelity [1]. The 4-chlorophenyl ester represents a balanced electrophilic design: the single para-chloro substituent provides moderate activation for ester transformations without creating a competing reactive center that would erode chemoselectivity in SNAr reactions on the pyrimidine ring.

Electrophilicity Chemoselectivity Ester leaving group Synthetic strategy

Biological Activity Potential: Class-Level Inference from 2,4,6-Trichloropyrimidine Scaffolds

While direct bioactivity data for 4-chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate itself are not publicly available, the 2,4,6-trichloropyrimidine scaffold has demonstrated activity in multiple pharmacological contexts: (a) antibacterial activity against foot and axillary bacterial flora has been reported for structurally related 5-substituted 2,4,6-trichloropyrimidines [1]; (b) CCR5 antagonism has been identified in preliminary pharmacological screening of trichloropyrimidine-containing compounds, with implications for HIV, asthma, rheumatoid arthritis, and COPD [2]; and (c) RIP1 kinase inhibition with IC₅₀ values as low as 0.063 nM has been recorded for pyrimidine-based inhibitors in human RIP1 enzymatic assays [3]. As the 5-carboxylate ester serves as a common prodrug or linker attachment point, 4-chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate is strategically positioned as a key intermediate for accessing this biologically validated chemotype space, in contrast to non-trichlorinated pyrimidine-5-carboxylates that lack the full electrophilic substitution architecture required for generating the active pharmacophore.

Antibacterial CCR5 antagonism RIP1 kinase inhibition Drug discovery

Commercial Purity Benchmark: Supplier-Specified 97% vs. Typical Analog Offerings

Bidepharm supplies 4-chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate (CAS 87848-03-1) at a standard purity of 97%, with supporting batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, structurally proximal analogs such as 2-(4'-chlorophenyl)-4,5,6-trichloropyrimidine (CAS 65867-05-2) are typically offered at 95% purity by multiple suppliers . This 2-percentage-point difference, while modest in absolute terms, represents a halving of total impurity burden (from ~5% to ~3%), which can be consequential in multi-step syntheses where impurities propagate, in biological assays where trace impurities may confound activity readouts, and in patent-directed work where purity affects freedom-to-operate assessments around impurity profiles.

Purity specification Quality control Procurement criterion Reproducibility

Validated Application Scenarios Where 4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate Demonstrates Selection Advantage


Sequential Multi-Component Pyrimidine Library Synthesis via Iterative SNAr

The three chlorine substituents (positions 2, 4, and 6) allow three sequential nucleophilic aromatic substitutions with distinct reactivity windows. This makes 4-chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate the preferred core scaffold for generating diverse 2,4,6-trisubstituted pyrimidine libraries, where each step introduces a different amine, alcohol, or thiol nucleophile. By contrast, 2,4-dichloropyrimidine analogs restrict library diversity to disubstituted products, reducing accessible chemical space by approximately one full dimension of substitution. The 4-chlorophenyl ester can be retained through the SNAr sequence and subsequently hydrolyzed or amidated in a final orthogonal step, providing an additional diversification point [1].

RIP1 Kinase-Targeted Probe and Inhibitor Development

The trichloropyrimidine scaffold is embedded in RIP1 kinase inhibitors with reported enzymatic IC₅₀ values as low as 0.063 nM [1]. 4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate serves as a strategic late-stage diversification intermediate, where the three ring chlorines are sequentially displaced to install the pharmacophoric elements required for RIP1 binding, while the 4-chlorophenyl ester provides a handle for linker attachment (e.g., to biotin, fluorophores, or PROTAC warheads) without perturbing the kinase-binding motif. Its LogP of ~4.3 also places it in a favorable lipophilicity range for cell permeability in cellular RIP1 assays (IC₅₀ = 2 nM in U937 cells for a structurally related inhibitor) [1].

CCR5 Antagonist Lead Optimization Programs

Preliminary pharmacological screening has identified trichloropyrimidine-containing compounds as CCR5 antagonists with potential applications in HIV, asthma, rheumatoid arthritis, and COPD [1]. The 4-chlorophenyl ester functionality provides a conjugation-ready carboxylate precursor that can be directly converted to amides, hydrazides, or other bioisosteric linkages during lead optimization. The tetra-chlorinated architecture ensures that the core scaffold retains sufficient electrophilic diversity to explore SAR across multiple vector positions while maintaining the physicochemical properties (LogP ≈ 4.3, PSA 52 Ų) conducive to oral bioavailability in the CCR5 target class.

Antibacterial Agent Discovery Leveraging 2,4,6-Trichloropyrimidine Privileged Scaffold

The 2,4,6-trichloropyrimidine core has demonstrated remarkable antibacterial properties against foot and axillary bacterial flora in pharmacological testing of structurally related compounds [1]. 4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate provides the complete trichloropyrimidine pharmacophore plus an ester handle for further modification. Its differentiated purity specification (97% vs. 95% for common analogs) ensures that antibacterial screening results are attributable to the intended compound rather than impurities, a critical consideration when interpreting MIC data where trace contaminants can produce false-positive or false-negative results.

Quote Request

Request a Quote for 4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.